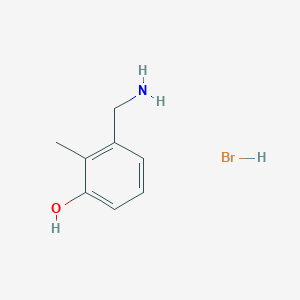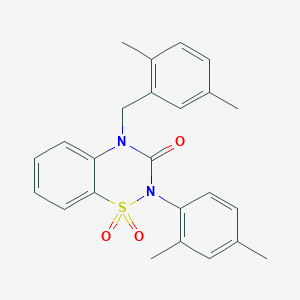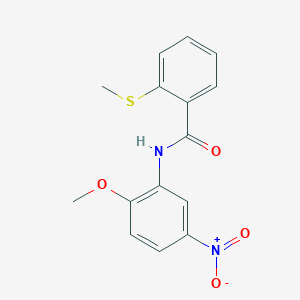
methyl 1-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality methyl 1-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound exhibits potent inhibitory activities against cancer cell lines, including MCF-7 and HCT-116. In vitro cytotoxic evaluation revealed IC50 values ranging from 15.6 to 23.9 µM, compared to the reference drug doxorubicin. Notably, certain derivatives (compounds 2, 5, 14, and 15) demonstrated improved IC50 values while sparing normal cells (RPE-1). Further investigation revealed that compounds 2 and 14 induce apoptosis in MCF-7 cancer cells .
Antimicrobial Properties
Thiazole derivatives, including this compound, have been explored for their antimicrobial potential. While specific studies on this compound are limited, related thiazoles have demonstrated antibacterial, antifungal, and antiviral activities. Further research could uncover its efficacy against specific pathogens .
Antioxidant Effects
Thiazoles often possess antioxidant properties due to their structural features. Although direct evidence for this compound is scarce, its thiazole moiety suggests potential antioxidant activity. Investigating its ability to scavenge free radicals and protect against oxidative stress would be valuable .
Anti-Inflammatory Activity
Thiazoles have been associated with anti-inflammatory effects. While no direct studies exist for this compound, its structural similarity to other anti-inflammatory thiazoles warrants investigation. Assessing its impact on inflammatory pathways could provide valuable insights .
Neuroprotective Potential
Given the compound’s structural resemblance to thiamine (Vitamin B1), it may have neuroprotective properties. Thiamine plays a role in nervous system function and neurotransmitter synthesis. Exploring whether this compound modulates neuronal health could be worthwhile .
Antitumor and Cytotoxic Effects
Thiazole derivatives, including this compound, have demonstrated antitumor and cytotoxic activity. While specific data on this compound are limited, its potential as an anticancer agent warrants further investigation. Evaluating its effects on tumor cell viability and mechanisms of action would be informative .
Eigenschaften
IUPAC Name |
methyl 1-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-23-19(13-29-14)16-7-5-8-17(12-16)24-21(26)20-18-9-4-3-6-15(18)10-11-25(20)22(27)28-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFYLGZYVRYWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4CCN3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)



![3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2741916.png)


![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)
![N-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2741921.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide](/img/no-structure.png)